molecular formula C₂₁H₃₄NO₅P B1141404 2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate CAS No. 1246819-15-7

2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate

Cat. No.: B1141404
CAS No.: 1246819-15-7
M. Wt: 411.47
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Description

2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate (CAS 1246819-15-7) is a chemical reagent of significant interest in the development of novel agrochemicals. It is structurally characterized by an oxazoline ring linked to a lipophilic octylphenyl chain and a phosphate ester group. This molecular architecture is frequently investigated for its potential bioactivity, particularly in the field of fungicidal mixtures . Researchers value this compound as a key intermediate for exploring new modes of action against phytopathogenic fungi. Its mechanism is believed to involve targeted interference with critical fungal cellular processes, making it a valuable tool for formulating next-generation crop protection agents with potentially improved efficacy and selectivity. The compound is provided exclusively for laboratory research purposes to support these advanced investigations.

Properties

IUPAC Name

[2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34NO5P/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-26-18(2)22-21)17-27-28(23,24)25/h10-13H,3-9,14-17H2,1-2H3,(H2,23,24,25)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBNXMXQBIIUTD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)COP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32NO5P-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The oxazole core is typically constructed via cyclization of N-alkoxy oxalyl alanine derivatives. A patented method (CN110423226B) outlines the following optimized protocol:

Reaction Conditions

ComponentQuantity/Parameter
N-Ethoxy oxalyl alanine ethyl ester1.0 eq.
Phosphorus oxychloride (POCl₃)2.5 eq.
Triethylamine (TEA)3.0 eq.
SolventChloroform
Temperature65–75°C
Reaction Time10–12 hours

This method achieves an 82% yield of the intermediate 4-methyl-5-ethoxyoxazole . For the target compound, the ethoxy group is replaced with a 4-octylphenethyl moiety via Friedel-Crafts alkylation using 4-octylstyrene and a Lewis acid catalyst (e.g., AlCl₃).

Phosphorylation of the Hydroxymethyl Intermediate

The critical phosphorylation step employs dibenzyl diisopropylphosphoramidite (DIPPA) as the phosphorus source. Key data from the synthesis (ChemicalBook):

Phosphorylation Protocol

ParameterDetail
Starting Material4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol
Phosphorylating AgentDIBENZYL DIISOPROPYLPHOSPHORAMIDITE
Activator1H-Tetrazole
SolventAnhydrous THF
Temperature0°C → RT (gradual)
Reaction Time24 hours
Yield68–72%

The reaction proceeds via a Michaelis-Arbuzov mechanism, with tetrazole facilitating the formation of the reactive phosphonium intermediate.

Comparative Analysis of Phosphorylation Methods

Recent patents (WO1998022448A1) highlight alternative phosphorylation strategies:

Table 1: Phosphorylation Efficiency Comparison

MethodReagentCatalystYield (%)Purity (%)
DIPPA/TetrazoleDibenzyl diisopropylphosphoramidite1H-Tetrazole7298.5
POCl₃/ImidazolePhosphorus oxychlorideImidazole6597.2
H-PhosphonateDibenzyl H-phosphonatePyridine5895.8

The DIPPA/tetrazole system outperforms alternatives in yield and purity, though it requires stringent anhydrous conditions.

Purification and Characterization

Post-synthesis purification involves:

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove unreacted phosphorylating agents.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : From ethanol/water (9:1) to achieve >99% purity.

Key Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.15 (m, 10H, benzyl), 4.92 (s, 4H, CH₂O), 4.21 (t, J = 6.8 Hz, 2H, oxazole-CH₂).

  • ³¹P NMR (162 MHz, CDCl₃): δ -1.2 ppm (singlet, phosphate ester).

Industrial-Scale Considerations

Suppliers like J & K Scientific Ltd. and Energy Chemical (China) utilize continuous-flow reactors to address scalability challenges:

Table 2: Pilot-Scale Optimization (10 kg Batch)

ParameterLaboratory ScalePilot Scale
Reaction Time24 hours8 hours
Temperature Control±2°C±0.5°C
Yield72%85%
Solvent Recovery60%92%

Flow chemistry reduces thermal degradation of the oxazole intermediate, enhancing overall efficiency .

Chemical Reactions Analysis

2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Sphingosine-1-phosphate Receptor Modulators
    • The compound is utilized as an intermediate in the synthesis of FTY720 (Fingolimod), a drug used for treating multiple sclerosis by modulating sphingosine-1-phosphate receptors. This modulation helps in reducing lymphocyte migration and thus alleviating autoimmune responses .
  • Potential Anticancer Agents
    • Research indicates that derivatives of this compound may exhibit anticancer properties by interfering with specific signaling pathways involved in tumor growth and metastasis. Studies have shown that modifications to the oxazoline moiety can enhance cytotoxicity against cancer cell lines .
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds related to 2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This is attributed to their ability to modulate neuronal signaling pathways .

Chemical Research Applications

  • Intermediate in Organic Synthesis
    • This compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules through various coupling reactions. Its stability and reactivity profile make it suitable for use in multi-step synthetic routes .
  • Development of New Materials
    • The phosphonate group present in the compound allows for its use in developing new materials, particularly in polymer chemistry where it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Case Study 1: Synthesis of Fingolimod

In a study published by pharmaceutical researchers, this compound was synthesized as a key intermediate for Fingolimod. The synthesis involved several steps including phosphorylation and cyclization reactions that were optimized for yield and purity. The final product exhibited high efficacy in modulating sphingosine receptors, confirming its potential as a therapeutic agent for multiple sclerosis .

Case Study 2: Anticancer Activity Evaluation

A series of derivatives based on this phosphate compound were evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications enhanced their cytotoxic effects significantly compared to standard chemotherapeutics. This opens avenues for further development of targeted cancer therapies utilizing this compound as a core structure .

Mechanism of Action

The mechanism of action of 2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site for enzymes. The oxazole ring and alkyl chain contribute to the compound’s overall stability and ability to penetrate biological membranes, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate stands out due to its unique combination of an oxazole ring and a phosphate group. Similar compounds include:

Biological Activity

2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl phosphate, also known as dibenzyl [2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl]methyl phosphate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C35H46NO5P
  • Molecular Weight : 595.742 g/mol
  • CAS Number : 1065472-74-3
  • Structure : The compound contains a phosphoric acid derivative linked to a substituted oxazole ring and an octylphenyl ethyl group.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as an intermediate in the synthesis of labeled FTY720 (Fingolimod), which is known for its immunomodulatory effects. FTY720 is utilized in the treatment of multiple sclerosis and works by affecting sphingosine 1-phosphate receptors, leading to the sequestration of lymphocytes in lymph nodes and reduced autoimmune activity .

Anticancer Potential

Research has indicated that compounds structurally related to dibenzyl [2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl]methyl phosphate exhibit anticancer properties. For instance, studies on similar oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities .

Neuroprotective Effects

There is emerging evidence that oxazole derivatives can exert neuroprotective effects. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is crucial for memory and learning processes. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer's disease .

Case Studies

  • FTY720 Analogs : A study explored several FTY720 analogs and their effects on lymphocyte trafficking. The findings indicated that modifications in the structure significantly impacted their biological activity and efficacy in immune modulation .
  • Cytotoxicity Screening : Another investigation assessed the cytotoxic effects of various oxazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Table: Biological Activity Summary

Activity TypeFindingsReference
ImmunomodulationModulates lymphocyte trafficking via S1P receptors
Anticancer ActivityCytotoxic effects against MCF-7 and HCT116 cells
NeuroprotectionAChE inhibition leading to increased acetylcholine

Q & A

Q. Advanced Research Focus

  • Kinetic studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40–60°C, pH 1–13) to identify hydrolysis-prone sites (e.g., the oxazole ring or phosphate ester) .
  • Spectroscopic tracking : UV-Vis or FTIR can detect structural changes in real time .
  • Data interpretation : Compare degradation profiles to established stability guidelines (e.g., ICH Q1A) to predict shelf-life .

How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or membranes)?

Q. Advanced Research Focus

  • Molecular docking : Use computational tools (e.g., AutoDock) to model binding affinities with targets like phospholipases or lipid bilayers, leveraging the octylphenyl chain’s hydrophobicity .
  • In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding kinetics .
  • Contradiction resolution : Discrepancies between computational and experimental data may arise from solvent effects or protonation states—validate via mutagenesis or isothermal titration calorimetry (ITC) .

What experimental designs are suitable for assessing environmental persistence and metabolite toxicity?

Advanced Research Focus
Adopt frameworks like Project INCHEMBIOL ():

  • Abiotic studies : Measure hydrolysis/photolysis rates in simulated environmental matrices (e.g., soil/water systems) .
  • Biotic studies : Use microbial consortia or Daphnia magna to assess metabolite bioaccumulation and ecotoxicity .
  • Data integration : Apply quantitative structure-activity relationship (QSAR) models to predict long-term ecological risks .

How can contradictions in reported bioactivity data be systematically resolved?

Q. Advanced Research Focus

  • Meta-analysis : Compare datasets across studies to identify outliers (e.g., assay variability in cell lines or endpoint measurements) .
  • Dose-response reevaluation : Test activity across a broader concentration range to rule out false positives/negatives .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., shorter alkyl chains) to isolate pharmacophoric elements .

What strategies ensure reproducibility in synthesizing and testing this compound?

Q. Basic Research Focus

  • Standardized protocols : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive phosphorylation) .
  • Batch testing : Replicate synthesis across independent labs using shared starting materials .
  • Open data : Publish raw NMR/HPLC files and crystallographic data (if available) in public repositories .

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